molecular formula C18H18N2O2S2 B2613276 (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1281686-96-1

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide

Cat. No.: B2613276
CAS No.: 1281686-96-1
M. Wt: 358.47
InChI Key: FNZPHRUWVCHSHP-UHFFFAOYSA-N
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Description

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a synthetic chemical compound designed for research applications, featuring a unique molecular hybrid of a benzothiazole moiety and a phenyl-ethenesulfonamide group. This structural motif is of significant interest in medicinal chemistry and drug discovery, as both benzothiazole and sulfonamide derivatives are known to exhibit a wide spectrum of pharmacological activities. Benzothiazole nuclei are recognized as privileged structures in anticancer, antimicrobial, and antiviral agent development . Specifically, 1,3-benzothiazol-2-yl derivatives have been identified as promising scaffolds for the development of antiviral inhibitors, with some compounds demonstrating potent activity against coronaviruses such as MERS-CoV by targeting viral entry processes . Furthermore, sulfonamide-based compounds are extensively investigated for their diverse biological properties and their presence in numerous FDA-approved drugs. The distinct molecular architecture of this compound, which incorporates a methylated sulfonamide linker and an ethene bridge, presents a conformationally constrained system valuable for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or chemical probe in various investigations, including the synthesis of novel bioactive molecules, enzyme inhibition studies, and cellular signaling pathway analysis. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-14(18-19-16-10-6-7-11-17(16)23-18)20(2)24(21,22)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPHRUWVCHSHP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the ethyl group and the phenylethenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. The structure of (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide allows it to interact effectively with bacterial enzymes, potentially inhibiting their function. Studies have shown that derivatives of benzothiazole possess activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Benzothiazole derivatives have also been studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, the sulfonamide group may enhance the compound's interaction with specific cancer markers or pathways, leading to cell death in malignant cells .

Material Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of benzothiazole units can improve charge transport and stability in these materials .

Conductive Polymers
Research has explored the use of this compound as a dopant in conductive polymers. Its ability to enhance conductivity while maintaining thermal stability is critical for developing advanced materials for electronic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth when treated with this compound compared to controls, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Organic Photovoltaic Devices

In another study, the compound was incorporated into a polymer blend used in organic photovoltaic devices. The results indicated an increase in power conversion efficiency due to improved charge mobility facilitated by the benzothiazole structure. This advancement suggests that this compound could play a crucial role in enhancing the performance of next-generation solar cells .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Anticancer therapiesInduces apoptosis in cancer cells
Material ScienceOrganic electronicsEnhances charge transport in OLEDs
Conductive polymersImproves conductivity and thermal stability

Mechanism of Action

The mechanism of action of (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzothiazole-Acetamide Derivatives

N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide ()

  • Structural Differences : Replaces the ethenesulfonamide group with a chloroacetamide.
  • Biological Activity : Acts as a precursor for anti-inflammatory, antifungal, and anticoagulant agents. It inhibits enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), suggesting a broad mechanism of action .
  • Inference: The chloroacetamide group may enhance electrophilicity, facilitating covalent interactions with enzyme active sites. In contrast, the target compound’s sulfonamide group likely prioritizes non-covalent binding due to its stronger hydrogen-bonding capacity.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Structural Differences : Substitutes the ethyl-methylamine bridge with a direct acetamide linkage and adds a trifluoromethyl group to the benzothiazole ring.
  • Inference : The trifluoromethyl group’s electron-withdrawing nature may increase metabolic stability and membrane permeability compared to the target compound’s unmodified benzothiazole core .

Sulfonamide-Containing Analogs

(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide ()

  • Structural Differences : Aromatic sulfonamide with a chlorobenzylidene substituent instead of a benzothiazole-ethyl group.
  • Synthesis : Achieved via TDAE-mediated coupling in DMF at −20 °C with 47% yield .

Substituent Effects on Bioactivity

  • Phenylethenesulfonamide vs. Methoxy/Acetamide Groups :
    • The target’s phenyl group may enhance hydrophobic interactions in binding pockets, whereas methoxy or trifluoromethyl groups () could alter electron density and steric bulk .
    • Chloroacetamide derivatives () exhibit direct enzyme inhibition, while sulfonamides may modulate solubility and transport .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Inference Synthesis Yield (If Available) Source
Target Compound (E)-N-[...]sulfonamide Benzothiazole + sulfonamide 2-phenylethenesulfonamide (E) Potential enzyme modulation via H-bonding Not reported
N-[...]chloro-N-methylacetamide Benzothiazole + acetamide 2-chloroacetamide Broad enzyme inhibition (AChE, COX-2) Not reported
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole + acetamide 6-CF₃, phenylacetamide Enhanced metabolic stability Not reported
(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide Sulfonamide 2-chlorobenzylidene Limited enzyme targeting 47%

Biological Activity

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H16N2O2S
  • Molecular Weight: 288.37 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, indicating its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

A study conducted on related benzothiazole compounds demonstrated that modifications in the structure can enhance antibacterial and antifungal activity. The presence of electron-withdrawing groups such as NO₂ or Cl on the benzothiazole ring has been associated with increased potency against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-(4-chlorobenzenesulfonyl)-benzothiazolePseudomonas aeruginosa16 µg/mL
N-(4-fluorobenzenesulfonyl)-benzothiazoleEscherichia coli8 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Inhibition of COX can lead to reduced production of pro-inflammatory prostaglandins.

Case Study: Inhibition of COX Enzymes
A comparative study evaluated the COX inhibitory activity of several benzothiazole derivatives. The results indicated that this compound exhibited a significant reduction in COX activity compared to control groups, suggesting its potential use in treating inflammatory conditions .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in inflammation and microbial metabolism.
  • Interaction with Cellular Targets: It may interact with specific cellular receptors or pathways that modulate inflammatory responses.

Q & A

Q. What are the critical considerations in synthesizing (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide to ensure high yield and purity?

Methodological Answer: The synthesis requires multi-step optimization, including:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) under reflux conditions to enhance reaction efficiency .
  • Temperature control : Stepwise adjustments to avoid side reactions (e.g., decomposition of the benzothiazole moiety) .
  • Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product .

Basic Research Question

Q. What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, with emphasis on sulfonamide NH and benzothiazole proton shifts .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass and isotopic patterns .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .
  • Infrared (IR) spectroscopy : To identify sulfonamide S=O stretches (~1350 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .

Advanced Research Question

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) studies : Evaluate bioavailability, metabolic stability, and plasma protein binding using LC-MS/MS .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or formulation strategies (nanoparticles) to improve in vivo efficacy .
  • Metabolite profiling : Identify active or inactive metabolites via liver microsome assays .
  • Dose-response recalibration : Adjust dosing regimens to account for species-specific differences in metabolism .

Advanced Research Question

Q. What strategies are effective in elucidating the mechanism of action of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified target proteins .
  • Molecular docking : Use software like AutoDock to predict binding modes, validated by site-directed mutagenesis .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects .

Basic Research Question

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

  • X-ray crystallography : Refinement via SHELXL to resolve E/Z isomerism .
  • NOESY NMR : Detect spatial proximity between the benzothiazole ethyl group and phenyl ring protons .
  • Comparative analysis : Synthesize and characterize both E and Z isomers for spectral benchmarking .

Advanced Research Question

Q. What experimental approaches are suitable for analyzing the compound's stability under physiological conditions?

Methodological Answer:

  • Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2 and 37°C using HPLC .
  • Plasma stability tests : Incubate with human or animal plasma, followed by LC-MS to detect hydrolysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

Methodological Answer:

  • Scaffold diversification : Modify the benzothiazole substituents (e.g., fluoro, methoxy groups) to enhance target affinity .
  • Linker optimization : Replace the ethenesulfonamide bridge with bioisosteres (e.g., amides, ureas) .
  • In vitro ADMET screening : Assess permeability (Caco-2 assays), cytochrome P450 inhibition, and hERG channel liability .

Advanced Research Question

Q. What methodologies are recommended for resolving crystallographic disorder in the compound's crystal structure?

Methodological Answer:

  • SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to disordered benzothiazole or sulfonamide moieties .
  • Occupancy parameter adjustment : Partially occupy overlapping atomic positions .
  • Residual density analysis : Validate using difference Fourier maps to exclude solvent or counterion interference .

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